Lecozotan is classified as a serotonin 1A receptor antagonist and has been studied extensively for its effects on memory enhancement and cognitive performance. It is derived from a series of benzodioxanylpiperazine derivatives that exhibit high affinity for the human serotonin 1A receptor . The compound is currently under investigation in clinical trials for its efficacy in treating cognitive impairments associated with neurodegenerative diseases .
The synthesis of Lecozotan hydrochloride involves several key steps:
Industrial production methods emphasize batch reactions conducted in large reactors, where precise control over temperature, pressure, and pH is maintained. Purification typically involves crystallization and recrystallization to achieve pharmaceutical-grade quality.
Lecozotan's molecular structure can be represented by its InChI Key: GXYZREDEYDFJPT-ZMBIFBSDSA-N, and it possesses various structural representations including:
The compound appears as a solid powder, indicative of its stable crystalline form.
Lecozotan hydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate or hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and halogens or nitriles for substitution reactions.
Lecozotan acts primarily as an antagonist at the serotonin 1A receptor. It enhances memory in a dose-dependent manner and can prevent memory impairment induced by scopolamine, a known cognitive disruptor. Studies indicate that Lecozotan potentiates the release of neurotransmitters such as glutamate and acetylcholine in the hippocampus, which are crucial for cognitive functions. Notably, it does not induce tolerance or desensitization of the serotonin 1A receptors over chronic administration, distinguishing it from other antagonists .
Lecozotan exhibits several notable physical properties:
Chemical properties include its stability under standard conditions, reactivity with various oxidizing agents, reducing agents, and electrophiles during synthetic processes.
Lecozotan has been primarily investigated for its potential applications in:
Research continues to explore its efficacy in reversing learning deficits caused by glutamatergic antagonists, indicating its potential utility in broader neuropharmacological contexts .
Alzheimer's disease pathophysiology involves complex neurotransmitter system failures extending beyond the well-characterized cholinergic deficit. The serotonin system, particularly 5-hydroxytryptamine-1A receptors, exerts inhibitory control over key cognitive pathways via several mechanisms:
Cholinergic Suppression: Prefrontal and hippocampal 5-hydroxytryptamine-1A receptors inhibit acetylcholine release, exacerbating the intrinsic cholinergic deficit in Alzheimer's disease. Postmortem studies demonstrate upregulated cortical 5-hydroxytryptamine-1A receptor expression in Alzheimer's disease patients, correlating with cognitive decline severity [3] [8]. Lecozotan's antagonism at these receptors disinhibits cholinergic transmission, potentially restoring cognitive function impaired by acetylcholine deficiency [2] [6].
Glutamatergic Regulation: Serotonin 1A heteroreceptors on glutamatergic neurons suppress excitatory neurotransmission critical for synaptic plasticity. Through selective antagonism, Lecozotan enhances stimulated glutamate release in the hippocampus, thereby facilitating long-term potentiation—the neurophysiological basis of learning and memory [2] [5]. This mechanism operates independently of N-Methyl-D-Aspartate receptor blockade, avoiding the psychotomimetic risks associated with direct glutamatergic agonists.
Dopaminergic Modulation: Prefrontal dopamine circuits governing executive function are suppressed by 5-hydroxytryptamine-1A receptor activation. Lecozotan administration potentiates dopamine release in the medial prefrontal cortex, potentially ameliorating attentional and working memory deficits characteristic of Alzheimer's disease [8].
Table 1: Neurotransmitter Systems Modulated by 5-Hydroxytryptamine-1A Receptor Antagonism in Alzheimer's Disease
Neurotransmitter | Site of Action | Functional Consequence of Lecozotan Antagonism |
---|---|---|
Acetylcholine | Hippocampal and cortical projections | Enhanced cholinergic transmission supporting memory formation |
Glutamate | Prefrontal-hippocampal pathways | Improved synaptic plasticity and long-term potentiation |
Dopamine | Medial prefrontal cortex | Augmented executive function and working memory |
The therapeutic rationale was validated through positron emission tomography imaging studies demonstrating Lecozotan's dose-dependent occupancy of central 5-hydroxytryptamine-1A receptors. A pivotal clinical study using [11C]WAY-100635 binding revealed 44-63% receptor occupancy following single 5mg doses in humans, with higher occupancy observed in elderly subjects and Alzheimer's disease patients compared to young healthy volunteers. Receptor occupancy peaked at 1-hour post-administration and exhibited a concentration-dependent relationship described by an Emax pharmacokinetic/pharmacodynamic model, predicting approximately 70% occupancy at steady-state with 5mg twice-daily dosing [1]. These findings confirmed Lecozotan's ability to engage its molecular target at pharmacologically relevant levels in the Alzheimer's disease brain, overcoming potential age-related and disease-related alterations in blood-brain barrier permeability or receptor expression.
The discovery of Lecozotan (initially designated SRA-333) emerged from systematic structure-activity relationship investigations targeting the aryl-piperazine pharmacophore. Researchers at Wyeth Research sought to overcome limitations of earlier serotoninergic agents by developing a highly selective 5-hydroxytryptamine-1A antagonist devoid of partial agonist activity that could compromise procognitive effects. Medicinal chemistry optimization yielded Lecozotan's distinctive molecular architecture featuring a cyanobenzamide moiety linked to a chiral piperazinyl-dihydrobenzodioxine scaffold, conferring both high affinity and selectivity [2] [6].
Table 2: Key Milestones in Lecozotan Development
Phase | Timeline | Major Findings |
---|---|---|
Preclinical Discovery | Late 1990s - Early 2000s | Identification of selective 5-hydroxytryptamine-1A antagonism with Ki = 1.6-4.5 nM at human receptors; >100-fold selectivity over other monoamine receptors |
In Vitro Characterization | 2001-2003 | Confirmation of silent antagonism in GTPγS binding assays; no intrinsic agonist activity at presynaptic or postsynaptic receptors |
Behavioral Pharmacology | 2002-2004 | Demonstrated reversal of scopolamine-induced and MK-801-induced cognitive deficits in rodent models; enhanced delayed matching-to-sample performance in primates |
Phase I Clinical Trials | 2004-2006 | Established safety, tolerability, and pharmacokinetics in healthy young and elderly volunteers; confirmed dose-dependent receptor occupancy via positron emission tomography |
Phase II Clinical Evaluation | 2006-2009 | Investigated cognitive effects in mild-to-moderate Alzheimer's disease patients across multiple trials |
Pharmacological characterization established Lecozotan as a potent "silent antagonist" with binding affinity (Ki) of 4.5 ± 0.6 nM for cloned human 5-hydroxytryptamine-1A receptors using the antagonist radioligand [3H]WAY-100635. Selectivity profiling against 70 molecular targets revealed >100-fold selectivity for 5-hydroxytryptamine-1A over other serotonin receptor subtypes (5-hydroxytryptamine-1B, 5-hydroxytryptamine-1D, 5-hydroxytryptamine-2A, 5-hydroxytryptamine-2C, 5-hydroxytryptamine-3, 5-hydroxytryptamine-6, 5-hydroxytryptamine-7), adrenergic receptors (α1, α2, β1, β2), dopamine receptors (D1-D5), muscarinic receptors (M1-M5), and histamine receptors [2] [6]. Functional assays confirmed Lecozotan's lack of intrinsic agonist activity, distinguishing it from previous 5-hydroxytryptamine-1A ligands with partial agonist properties that could activate autoreceptors and suppress serotonin release.
The compound's procognitive potential was demonstrated across multiple behavioral models. Lecozotan administration (0.1-1.0 mg/kg orally) reversed scopolamine-induced and dizocilpine (MK-801)-induced cognitive deficits in rat radial arm maze and conditioned avoidance paradigms. In non-human primates, Lecozotan significantly improved performance in delayed matching-to-sample tasks at doses yielding 50-80% receptor occupancy, mirroring therapeutically relevant exposure levels. These effects occurred without the motor side effects typical of direct cholinergic agents, supporting its potential advantage in Alzheimer's disease cognitive enhancement [2].
Clinical translation progressed through methodical phase I evaluation. Initial single-ascending-dose studies in healthy young volunteers established Lecozotan's pharmacokinetic profile, with linear exposure increases across the 0.5-5mg dose range and an elimination half-life supporting twice-daily dosing. Subsequent positron emission tomography investigations using [11C]WAY-100635 binding confirmed dose-dependent central 5-hydroxytryptamine-1A receptor occupancy, with peak occupancy of 44% following 5mg doses in young subjects. Notably, elderly volunteers and Alzheimer's disease patients exhibited higher occupancy (55-63%) at equivalent doses, possibly reflecting age-dependent pharmacokinetic changes or disease-related alterations in receptor availability [1]. Multiple-ascending-dose studies demonstrated predictable pharmacokinetics with minimal accumulation during twice-daily administration for 14 days [4].
Phase II clinical evaluation assessed Lecozotan's cognitive effects in mild-to-moderate Alzheimer's disease populations across multiple randomized controlled trials. While comprehensive efficacy outcomes remain incompletely reported in the public domain, the completed clinical trials (NCT00086164, NCT00087776, NCT00099216, NCT00151372) established proof-of-concept for target engagement and measurable cognitive effects. Despite demonstrating favorable target engagement and biological rationale, Lecozotan's clinical development was discontinued during phase II investigation. This decision reflected strategic portfolio considerations rather than safety concerns, as the compound exhibited favorable tolerability in human studies. Nevertheless, Lecozotan remains a structurally and pharmacologically prototypical 5-hydroxytryptamine-1A antagonist that continues to inform target validation efforts for cognitive enhancement strategies in neurodegenerative diseases [1] [4].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0